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Abstract
2-Chloro-isonicotinic acid hydrazide (CIH), a derivative of the well-known antitubercular

agent isoniazid, is a compound of significant interest in medicinal chemistry and drug

development. Its structural modifications present unique physicochemical properties that

warrant detailed spectroscopic investigation. This technical guide provides a comprehensive

overview of the spectroscopic analysis of 2-Chloro-isonicotinic acid hydrazide (CAS No:

58481-04-2), outlining the principles and expected outcomes for various analytical techniques.

Due to the limited availability of specific experimental data in public databases for this particular

derivative, this paper focuses on the established methodologies for the characterization of

isonicotinic acid hydrazides, providing a foundational framework for researchers.

Introduction
2-Chloro-isonicotinic acid hydrazide is a heterocyclic compound featuring a pyridine ring

substituted with a chlorine atom and a hydrazide functional group.[1] This structure serves as a

versatile scaffold for the synthesis of more complex molecules, including hydrazones and other

derivatives with potential therapeutic applications.[2] Spectroscopic analysis is fundamental to

confirming the identity, purity, and structural integrity of newly synthesized CIH and its

subsequent derivatives. This guide details the application of Fourier-Transform Infrared (FT-IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS),
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and Ultraviolet-Visible (UV-Vis) Spectroscopy in the comprehensive characterization of this

compound.

Synthesis
The synthesis of 2-Chloro-isonicotinic acid hydrazide is typically achieved through the

hydrazinolysis of an ester derivative of 2-chloroisonicotinic acid. A common laboratory-scale

synthesis is described below.

Experimental Protocol: Synthesis of 2-Chloro-
isonicotinic acid hydrazide
Materials:

2-Chloro-isonicotinic acid

Thionyl chloride or a suitable esterification agent

Anhydrous ethanol (or other suitable alcohol)

Hydrazine hydrate

Appropriate solvents for reaction and recrystallization (e.g., ethanol, methanol)

Procedure:

Esterification: 2-Chloro-isonicotinic acid is first converted to its corresponding ester (e.g.,

ethyl 2-chloro-isonicotinate). This can be achieved by reacting the acid with an excess of

anhydrous alcohol in the presence of an acid catalyst (like sulfuric acid) or by converting the

acid to its acyl chloride using thionyl chloride followed by reaction with the alcohol.

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. The ester is

dissolved in a suitable solvent, such as ethanol, and hydrazine hydrate is added, often in a

slight molar excess.

Reaction and Isolation: The reaction mixture is typically heated under reflux for several

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, 2-
Chloro-isonicotinic acid hydrazide, is collected by filtration. The crude product is then

purified by recrystallization from a suitable solvent to yield the final product.

Spectroscopic Characterization
A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation

of 2-Chloro-isonicotinic acid hydrazide. The following sections detail the expected

spectroscopic data and the general experimental protocols for each technique.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. For 2-Chloro-isonicotinic acid hydrazide, the IR spectrum will provide

characteristic absorption bands for the N-H, C=O, C=N, and C-Cl bonds.

Expected FT-IR Spectral Data:

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3400 - 3200
N-H stretching (asymmetric

and symmetric)
Amine (-NH₂)

3200 - 3100 N-H stretching Amide (-NH-)

1680 - 1650 C=O stretching (Amide I) Carbonyl

1600 - 1570 N-H bending (Amide II) Amide

1570 - 1470 C=N and C=C stretching Pyridine Ring

800 - 700 C-Cl stretching Chloro-substituent

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: A small amount of the dried, purified 2-Chloro-isonicotinic acid
hydrazide is mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively,

the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of

the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from

the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen

framework of the molecule.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the

pyridine ring and the protons of the hydrazide group. The chemical shifts will be influenced by

the electron-withdrawing effects of the chlorine atom and the pyridine nitrogen.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 - 10.0 singlet 1H -CONH-

~8.5 - 8.7 doublet 1H Pyridine-H (ortho to N)

~7.8 - 8.0 doublet 1H Pyridine-H (meta to N)

~7.6 - 7.8 singlet 1H
Pyridine-H (ortho to

Cl)

~4.5 - 5.0 broad singlet 2H -NH₂

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will show signals for the carbonyl carbon and the carbons of the

pyridine ring.
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Chemical Shift (δ, ppm) Assignment

~165 - 170 C=O (Carbonyl)

~150 - 155 C-Cl

~148 - 152 Pyridine C (ortho to N)

~140 - 145 Pyridine C (para to N)

~120 - 125 Pyridine C (meta to N)

~118 - 122 Pyridine C (ortho to Cl)

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-Chloro-isonicotinic acid hydrazide is

dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra

are acquired using standard pulse sequences. The number of scans and other acquisition

parameters are optimized to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, further confirming its structure.

Expected Mass Spectral Data:

For 2-Chloro-isonicotinic acid hydrazide (C₆H₆ClN₃O, Molecular Weight: 171.58 g/mol ), the

mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺

peak due to the presence of the chlorine isotope ³⁷Cl.
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m/z Interpretation

171 Molecular ion peak [M]⁺ (with ³⁵Cl)

173 Isotopic peak [M+2]⁺ (with ³⁷Cl)

140 Loss of -NHNH₂

112 Loss of -CONHNH₂

78 Pyridine ring fragment

Experimental Protocol: Mass Spectrometry

Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g.,

methanol, acetonitrile) is introduced into the mass spectrometer, typically using an

electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z)

range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass

and elemental composition of the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which are characteristic of the conjugated system of the pyridine ring and the carbonyl group.

Expected UV-Vis Spectral Data:

The UV-Vis spectrum of 2-Chloro-isonicotinic acid hydrazide, dissolved in a suitable solvent

like ethanol or methanol, is expected to show absorption maxima corresponding to π → π* and

n → π* transitions.

Wavelength (λmax, nm) Electronic Transition Chromophore

~260 - 280 π → π Pyridine ring

~300 - 320 n → π Carbonyl group (C=O)
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Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: A dilute solution of 2-Chloro-isonicotinic acid hydrazide is prepared

in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration is adjusted to

ensure that the absorbance is within the linear range of the instrument (typically 0.1 - 1.0

AU).

Data Acquisition: The sample solution is placed in a quartz cuvette. A blank spectrum of the

solvent is recorded first. The UV-Vis spectrum of the sample is then recorded over a range of

approximately 200-400 nm.

Workflow and Visualization
The systematic spectroscopic analysis of 2-Chloro-isonicotinic acid hydrazide follows a

logical workflow to ensure comprehensive characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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